molecular formula C10H18BrNO4S B7803692 azane;[(1R,3S,4S)-3-bromo-1,7-dimethyl-2-oxo-7-bicyclo[2.2.1]heptanyl]methanesulfonic acid

azane;[(1R,3S,4S)-3-bromo-1,7-dimethyl-2-oxo-7-bicyclo[2.2.1]heptanyl]methanesulfonic acid

Cat. No.: B7803692
M. Wt: 328.23 g/mol
InChI Key: GFBVBBRNPGPROZ-ATNBVHDLSA-N
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Description

Azane;[(1R,3S,4S)-3-bromo-1,7-dimethyl-2-oxo-7-bicyclo[221]heptanyl]methanesulfonic acid is a complex organic compound featuring a bicyclo[221]heptane core This structure is notable for its rigidity and unique spatial arrangement, which can impart specific chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azane;[(1R,3S,4S)-3-bromo-1,7-dimethyl-2-oxo-7-bicyclo[2.2.1]heptanyl]methanesulfonic acid typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the bicyclo[2.2.1]heptane scaffold through a formal [4 + 2] cycloaddition reaction. This reaction can be catalyzed by chiral tertiary amines under mild conditions, allowing for high enantioselectivity and operational simplicity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Azane;[(1R,3S,4S)-3-bromo-1,7-dimethyl-2-oxo-7-bicyclo[2.2.1]heptanyl]methanesulfonic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The ketone group can be reduced to an alcohol, or the compound can be oxidized to introduce additional functional groups.

    Addition Reactions: The double bonds in the bicyclo[2.2.1]heptane core can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Azane;[(1R,3S,4S)-3-bromo-1,7-dimethyl-2-oxo-7-bicyclo[2.2.1]heptanyl]methanesulfonic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and catalysts.

Mechanism of Action

The mechanism by which azane;[(1R,3S,4S)-3-bromo-1,7-dimethyl-2-oxo-7-bicyclo[2.2.1]heptanyl]methanesulfonic acid exerts its effects involves its interaction with specific molecular targets. The compound’s functional groups can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, the methanesulfonic acid moiety may enhance the compound’s solubility and facilitate its transport across cell membranes .

Comparison with Similar Compounds

Similar Compounds

    Camphor: Another bicyclo[2.2.1]heptane derivative with distinct biological activity.

    Sordarins: Natural products containing a similar bicyclic core, known for their antifungal properties.

    Bornanesultam: A chiral auxiliary used in asymmetric synthesis.

Uniqueness

Azane;[(1R,3S,4S)-3-bromo-1,7-dimethyl-2-oxo-7-bicyclo[22Its methanesulfonic acid moiety, in particular, sets it apart from other bicyclo[2.2.1]heptane derivatives, enhancing its solubility and reactivity in aqueous environments .

Properties

IUPAC Name

azane;[(1R,3S,4S)-3-bromo-1,7-dimethyl-2-oxo-7-bicyclo[2.2.1]heptanyl]methanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrO4S.H3N/c1-9-4-3-6(7(11)8(9)12)10(9,2)5-16(13,14)15;/h6-7H,3-5H2,1-2H3,(H,13,14,15);1H3/t6-,7+,9+,10?;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBVBBRNPGPROZ-ATNBVHDLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C1(C)CS(=O)(=O)O)C(C2=O)Br.N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)CS(=O)(=O)O)[C@@H](C2=O)Br.N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Alfa Aesar MSDS]
Record name Ammonium D-5-bromo-6-oxo-9-bornanesulphonate
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CAS No.

14575-84-9
Record name Bicyclo[2.2.1]heptane-7-methanesulfonic acid, 2-bromo-4,7-dimethyl-3-oxo-, ammonium salt (1:1), (1S,2S,4R,7R)-
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Record name Ammonium D-5-bromo-6-oxo-9-bornanesulphonate
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